molecular formula C17H18N2O3 B2609938 furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108442-47-1

furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2609938
CAS No.: 2108442-47-1
M. Wt: 298.342
InChI Key: DHVCEJQSCPYNQS-UHFFFAOYSA-N
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Description

Furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. 2.1]octan-8-yl)methanone.

Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed catalyst-free, efficient methods for synthesizing polysubstituted furans, showcasing the versatility of furan derivatives in multicomponent reactions. These synthetic strategies open pathways for creating a variety of compounds, including those related to the furan-2-yl compound , for further biological evaluation and potential therapeutic applications (Damavandi, Sandaroos, & Pashirzad, 2012).

Chemical Transformations and Reactivity

Investigations into the chemical reactivity of furan derivatives have led to the discovery of novel reactions, such as the aza-Piancatelli rearrangement, which enables the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This highlights the potential of furan-2-yl compounds in generating structurally diverse and complex molecules with high selectivity and efficiency (Reddy et al., 2012).

Biological Evaluation and Molecular Docking Studies

A series of novel pyrazoline derivatives containing furan-2-yl groups have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These studies not only demonstrate the biological potential of furan-2-yl derivatives but also utilize molecular docking to understand their mechanism of action, suggesting their relevance in drug discovery and development (Ravula et al., 2016).

Agonist Discovery for Neurological Disorders

The furan-2-yl compound framework has been utilized in the discovery of selective agonists for the α7 neuronal nicotinic acetylcholine receptor, demonstrating potential for treating cognitive deficits in disorders like schizophrenia. These compounds exhibit significant selectivity and efficacy, underscoring the therapeutic relevance of furan-2-yl derivatives in neuroscience research (Mazurov et al., 2012).

Advanced Material Synthesis

Furan-2-yl derivatives have been explored in the synthesis of advanced materials, such as the dihapto-coordinated rhenium complexes of furan. These studies contribute to the understanding of metal-organic frameworks and catalysis, potentially leading to novel material applications (Friedman & Harman, 2001).

Properties

IUPAC Name

furan-2-yl-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(16-4-2-8-21-16)19-12-5-6-13(19)10-15(9-12)22-14-3-1-7-18-11-14/h1-4,7-8,11-13,15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVCEJQSCPYNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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